Sulfopin is a double-digit nanomolar inhibitor of Pin1, a peptidyl-prolyl cis-trans isomerase. [] It acts as a selective covalent inhibitor, targeting Pin1's active site nucleophile, Cys113. [] Sulfopin serves as a valuable chemical probe for investigating Pin1-dependent pharmacology in both cellular and in vivo settings. []
7.1. Blocking Myc-driven tumor initiation and growth: Sulfopin has demonstrated efficacy in reducing tumor initiation and progression in murine and zebrafish models of MYCN-driven neuroblastoma. [] This suggests its potential as a therapeutic agent for cancers driven by the Myc oncogene.
7.2. Investigating Pin1-dependent pharmacology: Sulfopin is a valuable tool for studying Pin1's role in various cellular processes. [] Its selectivity and potent cellular and in vivo target engagement make it suitable for dissecting Pin1's functions in different biological contexts.
7.3. Potential treatment strategy for H3-K27M pediatric gliomas: In combination with the histone deacetylase (HDAC) inhibitor Vorinostat, Sulfopin exhibited synergistic effects in reducing cell viability and downregulating oncogenic pathways in H3-K27M patient-derived cells. [] Furthermore, this combination showed promising results in reducing tumor growth in patient-derived orthotopic xenograft models. []
7.4. Sensitizing Bcl-2 inhibitor ABT-199 in Bcl-2 inhibitor-resistant AML cells: While Sulfopin itself did not exhibit anti-proliferative activity in acute myeloid leukemia (AML) cell lines, a PROTAC degrader of Pin1 (P1D-34) based on Sulfopin was able to sensitize Bcl-2 inhibitor ABT-199 in resistant AML cells. [] This suggests that targeting Pin1 degradation, potentially through PROTACs derived from Sulfopin, could be a promising strategy for treating Bcl-2 inhibitor-resistant AML.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4